N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide
Overview
Description
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide is a complex organic compound with a unique structure that includes both hydroxyl and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst can facilitate reduction.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the sulfonamide group can produce primary amines .
Scientific Research Applications
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism by which N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]octadecanamide: Similar in structure but with a longer alkyl chain.
2-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]aminoethanesulfonic acid: Similar functional groups but different core structure.
Uniqueness
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide is unique due to its combination of hydroxyl and sulfonamide groups attached to a tetramethylbenzene core. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3,5,6-tetramethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5S/c1-9-5-10(2)12(4)13(11(9)3)21(19,20)15-14(6-16,7-17)8-18/h5,15-18H,6-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAWBHVPIFHWSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC(CO)(CO)CO)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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